Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-
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Overview
Description
2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile is an organic compound with the molecular formula C8H15NO2Si. It is a nitrile derivative that features a trimethylsilyl group, which is often used in organic synthesis to protect reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 2-methyl-3-oxobutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same principles as the laboratory methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines.
Major Products
Oxidation: Produces acids or ketones.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: May be used in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, making the compound useful in various synthetic applications. The nitrile group can participate in nucleophilic addition reactions, forming a variety of products .
Comparison with Similar Compounds
Similar Compounds
Butyronitrile: A simpler nitrile compound with the formula C4H7N.
Propionitrile: Another simple nitrile with the formula C3H5N.
Acetonitrile: The simplest nitrile, with the formula C2H3N.
Uniqueness
2-Methyl-3-oxo-2-((trimethylsilyl)oxy)butanenitrile is unique due to the presence of both a nitrile group and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and makes the compound highly versatile in organic synthesis .
Properties
CAS No. |
184906-95-4 |
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Molecular Formula |
C8H15NO2Si |
Molecular Weight |
185.30 g/mol |
IUPAC Name |
2-methyl-3-oxo-2-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C8H15NO2Si/c1-7(10)8(2,6-9)11-12(3,4)5/h1-5H3 |
InChI Key |
TXGMIVCSZHVBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
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